1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
Description
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-6-5-7-16(12-15)13-19(21)20-11-10-18(14-20)24(22,23)17-8-3-2-4-9-17/h2-9,12,18H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJDVUFKXCXGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves the reaction of pyrrolidine with phenylsulfonyl chloride under basic conditions to form the phenylsulfonyl-pyrrolidine intermediate. This intermediate is then reacted with m-tolyl ethanone under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme Inhibition
Research indicates that 1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone exhibits enzyme inhibitory properties. It has been shown to affect specific biochemical pathways by inhibiting enzymes critical for various physiological processes. For example, compounds with similar structures have demonstrated the ability to inhibit cytochrome P450 enzymes, which are essential for drug metabolism .
Antimicrobial Activity
Studies have suggested that derivatives of this compound may possess antimicrobial properties. The sulfonamide group is known for its antibacterial effects, and modifications to the pyrrolidine structure can enhance this activity. For instance, related compounds have been evaluated against various bacterial strains, showing promising results .
Anticancer Potential
The compound's structural features suggest potential applications in cancer therapy. It has been involved in studies targeting specific cancer cell lines, where it demonstrated cytotoxic effects. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell proliferation .
Case Study: Mitochondrial Permeability Transition Pore Blockers
A study explored the synthesis of pyrrolidinyl triazoles as mitochondrial permeability transition pore blockers, where derivatives similar to this compound were evaluated for their efficacy. The results indicated that modifications to the sulfonamide group significantly enhanced the inhibitory activity against mitochondrial dysfunction associated with neurodegenerative diseases .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Enzyme inhibition |
| Pyrrolidinyl triazoles | High | Mitochondrial pore blocking |
Case Study: Anticancer Activity Against Colon Cancer
In another research initiative, analogs of this compound were synthesized and tested against colon cancer cell lines. The findings revealed that certain modifications led to increased antiproliferative activity, highlighting the importance of structural diversity in enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Yield
The reactivity and synthetic yields of β-ketosulfones are highly dependent on the substituents. For example:
Electron-donating groups (e.g., methoxy) enhance reactivity and yield, while electron-withdrawing halogens reduce yields. The m-tolyl group in the target compound may offer intermediate reactivity due to the methyl group’s moderate electron-donating effect.
Sulfur-Containing Group Variations
The nature of the sulfur-containing substituent significantly impacts electronic properties:
- Phenylsulfonyl (target compound) : Strong electron-withdrawing effect, enhancing stability and directing reactivity in subsequent reactions .
- Thiazole (2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone): Heterocyclic sulfur introduces aromaticity and distinct hydrogen-bonding capabilities .
Heterocyclic and Aromatic Modifications
- Pyrazine/Thiazole Derivatives: Compounds like (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone exhibit dual orexin receptor antagonism, highlighting the pharmacological relevance of aromatic heterocycles .
- Furan Derivatives: 1-(Furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone demonstrates how oxygen-containing heterocycles alter solubility and metabolic stability .
Physicochemical Properties
NMR and HRMS Data Comparisons:
- 1-(2-Cyclohexylphenyl)ethanone (3ar): δH 1.40–1.80 (m, 10H, cyclohexyl), δC 207.5 (C=O) .
- Target compound : Expected downfield shifts for the sulfonyl group (δC ~110–130 ppm for SO2) and distinct splitting for the m-tolyl methyl (δH ~2.35 ppm).
- Energy Barriers: In 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, amide bond isomerization has an energy barrier of ~67 kJ/mol . Similar studies on the target compound could reveal conformational flexibility.
Biological Activity
1-(3-(Phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a pyrrolidine ring substituted with a phenylsulfonyl group and a m-tolyl group, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 319.40 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have been shown to inhibit bacterial growth effectively. The sulfonamide group in the structure may enhance this activity by increasing the lipophilicity and facilitating membrane penetration.
Anticancer Properties
Research has demonstrated that pyrrolidine derivatives can act as anticancer agents. A study on related compounds found that modifications at the pyrrolidine nitrogen significantly affected their cytotoxicity against various cancer cell lines. The presence of the phenylsulfonyl moiety is believed to play a crucial role in enhancing the selectivity towards cancer cells while minimizing toxicity to normal cells.
Neuropharmacological Effects
Pyrrolidine derivatives are also known for their neuropharmacological effects. The compound's structure suggests potential interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies indicate that modifications to the pyrrolidine ring can influence binding affinity and efficacy at these receptors.
Case Studies
- Study on Antimicrobial Activity : A study published in Molecules evaluated various pyrrolidine derivatives, including those similar to our compound, for their antimicrobial efficacy against specific bacterial strains. The results indicated a strong correlation between the presence of electron-withdrawing groups (like sulfonyl) and increased antimicrobial activity .
- Anticancer Evaluation : In a study reported by PubChem, compounds structurally related to this compound were tested against multiple cancer cell lines. The findings suggested that these compounds exhibited significant cytotoxicity, with IC50 values in the low micromolar range .
- Neuropharmacological Assessment : A recent investigation into pyrrolidine derivatives found that certain modifications could enhance their affinity for serotonin receptors, suggesting potential applications in treating mood disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
- Pyrrolidine Ring : The basic nitrogen atom's substitution affects receptor binding and overall activity.
- Sulfonamide Group : Enhances solubility and biological activity.
- Aromatic Substituents : Influence lipophilicity and interaction with biological targets.
Q & A
Basic: What are the recommended synthetic routes for 1-(3-(phenylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone?
Methodological Answer:
A common approach involves coupling a pyrrolidine derivative with a functionalized m-tolyl ethanone precursor. For example:
- React 3-(phenylsulfonyl)pyrrolidine with 2-(m-tolyl)acetic acid (or its activated ester) using coupling agents like EDCI/HOBt in dichloromethane (DCM) .
- Purify via column chromatography and confirm yield using LC-MS (e.g., tR = 0.88 min, [M+H]<sup>+</sup> = 418.16 observed in analogous syntheses) .
Basic: How can the purity and structure of this compound be validated?
Methodological Answer:
- LC-HRMS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> = 418.2131 calculated vs. 418.2135 observed) .
- NMR : Analyze <sup>1</sup>H/<sup>13</sup>C spectra for characteristic peaks (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, m-tolyl aromatic protons at δ 6.8–7.2 ppm) .
- X-ray crystallography : Resolve crystal structure using SHELXL for unambiguous stereochemical assignment .
Basic: What reaction conditions optimize the synthesis of this compound?
Methodological Answer:
- Solvent : Use anhydrous DCM or THF to minimize side reactions .
- Catalyst : Employ EDCI/HOBt for efficient amide bond formation, with yields up to 79% reported in analogous syntheses .
- Temperature : Reflux conditions (40–50°C) improve reaction kinetics without degrading sensitive sulfonyl groups .
Basic: What safety precautions are required when handling the phenylsulfonyl group?
Methodological Answer:
- Stability : The sulfonamide group is hydrolytically stable under neutral conditions but may degrade in strong acids/bases. Store at 2–8°C in airtight containers .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact, as sulfonamides can cause respiratory or skin irritation .
Advanced: How to resolve contradictions between crystallographic and spectroscopic data?
Methodological Answer:
- SHELX refinement : Use SHELXL to refine X-ray data, ensuring bond lengths/angles match expected values (e.g., C-S bond ≈ 1.76 Å in sulfonamides) .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility that may explain discrepancies in peak splitting .
Advanced: What pharmacological targets are associated with this compound's structural motifs?
Methodological Answer:
- Orexin receptors : The pyrrolidine sulfonamide scaffold is reported in dual orexin receptor antagonists. Conduct competitive binding assays (e.g., radioligand displacement) to evaluate affinity .
- Dopamine transporter : Analogous pyrovalerone derivatives show DAT inhibition. Use <sup>3</sup>H-dopamine uptake assays in transfected cells to assess activity .
Advanced: How to analyze the compound's conformational dynamics in solution?
Methodological Answer:
- NOESY NMR : Identify spatial proximities between pyrrolidine protons and the m-tolyl group to map preferred conformers .
- DFT calculations : Compare experimental NMR/X-ray data with computed structures (e.g., Gaussian 16 at B3LYP/6-31G* level) to model energy minima .
Advanced: What strategies identify metabolites of this compound in vitro?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
